Edaravone is a synthetic compound classified as a free radical scavenger. [] It is recognized for its potent antioxidant properties, primarily targeting hydroxyl radicals and inhibiting lipid peroxidation. [] In scientific research, edaravone serves as a valuable tool for investigating the role of oxidative stress in various disease models and exploring its potential as a therapeutic agent in conditions involving free radical-mediated damage.
Edaravone is classified as a free radical scavenger, which means it can neutralize harmful free radicals that contribute to cellular damage. Its chemical structure is characterized by a pyrazolone core, which is integral to its biological activity. Edaravone's primary mechanism involves the reduction of oxidative stress, making it a valuable therapeutic agent in neurodegenerative diseases.
The synthesis of Edaravone typically involves the reaction of phenylhydrazine with methyl acetoacetate in the presence of an alcohol solvent and a catalyst. Various methods have been reported, including:
Edaravone has a molecular formula of CHNO and a molecular weight of approximately 178.20 g/mol. Its structure features:
The compound exhibits tautomerism, which affects its stability and reactivity in biological systems.
Edaravone participates in various chemical reactions due to its functional groups:
The primary mechanism through which Edaravone exerts its effects involves:
Edaravone exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Edaravone behaves under physiological conditions and during formulation development.
Edaravone's applications extend beyond its initial approval for stroke treatment:
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) functions as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), crucial in mitigating oxidative damage in neurodegenerative diseases. It donates electrons to neutralize hydroxyl radicals (•OH) and peroxyl radicals (ROO•), with rate constants of ~3.0 × 10¹⁰ M⁻¹s⁻¹ for •OH, thereby preventing lipid and protein oxidation [4] [10]. In amyotrophic lateral sclerosis (ALS) models, edaravone reduces peroxynitrite (ONOO⁻)-mediated nitration of tyrosine residues in motor neurons, preserving synaptic function [1] [4]. Additionally, it inhibits myeloperoxidase (MPO)-derived hypochlorous acid (HOCl) formation by acting as an alternative substrate for MPO’s peroxidase cycle. This interaction generates an edaravone radical (Ed•), which undergoes rapid dimerization or reacts with glutathione to form non-toxic metabolites, thus reducing net oxidative burden [10].
Table 1: Free Radicals Scavenged by Edaravone in Neurodegenerative Pathologies
Radical Species | Reaction Rate Constant (M⁻¹s⁻¹) | Biological Consequence |
---|---|---|
Hydroxyl (•OH) | ~3.0 × 10¹⁰ | Prevents DNA/protein oxidation |
Peroxynitrite (ONOO⁻) | 30× faster than uric acid | Inhibits protein nitration |
Peroxyl (ROO•) | ~1.7 × 10⁶ | Suppresses lipid peroxidation |
Hypochlorous acid (HOCl) | Indirect via MPO inhibition | Reduces neutrophil-mediated cytotoxicity |
Edaravone orchestrates a dual-pathway regulation: it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway while suppressing nuclear factor-kappa B (NF-κB)-driven inflammation. Under oxidative stress, edaravone dissociates Nrf2 from its cytosolic inhibitor Keap1 by modifying Keap1’s cysteine residues. This allows Nrf2 translocation to the nucleus, inducing transcription of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing cellular antioxidant capacity [2] [4] [9]. Concurrently, edaravone inhibits phosphorylation of IκBα (inhibitor of NF-κB), preventing NF-κB nuclear translocation. In cerebral ischemia models, this suppression reduces tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) levels by >50% [2] [7] [9]. The crosstalk between Nrf2 and NF-κB is critical; Nrf2 activation dampens NF-κB signaling via HO-1-mediated anti-inflammatory effects, creating a synergistic cytoprotective loop [9].
Table 2: Key Proteins Regulated by Edaravone in Nrf2 and NF-κB Pathways
Pathway | Target Proteins | Regulation by Edaravone | Functional Outcome |
---|---|---|---|
Nrf2/ARE | HO-1, NQO1, SLC7A11 | Upregulation (2–3 fold) | Enhanced antioxidant defense |
NF-κB | p-IκBα, p65, AIM2 | Downregulation (50–70%) | Reduced pro-inflammatory cytokines |
Crosstalk | Keap1, p62 | Keap1 inactivation; p62 activation | Enhanced Nrf2 nuclear accumulation |
Edaravone interrupts lipid peroxidation chain reactions by scavenging initiating radicals (e.g., •OH) and quenching carbon-centered radicals in polyunsaturated fatty acids (PUFAs). This reduces the formation of cytotoxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), markers of oxidative membrane damage. In transient cerebral ischemia models, edaravone decreased 4-HNE-modified proteins by 60% in the penumbra region within 24 hours post-reperfusion [3]. It also suppresses the mitogen-activated protein kinase (MAPK) pathway triggered by oxidative stress; in HT22 hippocampal neurons, edaravone inhibited H₂O₂-induced phosphorylation of JNK, ERK1/2, and p38, preventing Bax/Bcl-2 dysregulation and subsequent apoptosis [6]. Furthermore, edaravone upregulates endogenous antioxidants: superoxide dismutase (SOD) activity increases by 40%, and glutathione (GSH) levels rise by 30% in hepatic encephalopathy models, fortifying cellular resilience [2] [4].
Mitochondrial impairment is pivotal in ALS and stroke pathophysiology. Edaravone ameliorates this by (i) restoring electron transport chain (ETC) function, (ii) maintaining ATP synthesis, and (iii) regulating calcium buffering. In SOD1G93A ALS motor neurons, edaravone reduced mitochondrial ROS production by 35% and enhanced complex I-driven ATP generation by 25% [4] [5]. It stabilizes mitochondrial membrane potential (ΔΨm) by inhibiting permeability transition pore (mPTP) opening, preventing cytochrome c release [5]. Additionally, edaravone activates the GDNF/RET neurotrophic pathway, which supports mitochondrial biogenesis via PGC-1α upregulation. Remarkably, it substitutes for exogenous GDNF in iPSC-derived motor neuron cultures, sustaining survival without added neurotrophins [1]. In ischemia-reperfusion injury, edaravone preserves mitochondrial calcium buffering capacity by upregulating the mitochondrial calcium uniporter (MCU), reducing cytosolic calcium overload by 40% [3] [5].
Table 3: Edaravone’s Effects on Mitochondrial Parameters in Neurodegeneration
Mitochondrial Parameter | Change Induced by Edaravone | Disease Model |
---|---|---|
ROS production | ↓ 35% | SOD1G93A motor neurons |
ATP synthesis | ↑ 25% | ALS iPSC-derived MNs |
ΔΨm stability | ↑ 2-fold | Cerebral ischemia |
Calcium buffering capacity | ↑ 40% | Glutamate excitotoxicity |
GDNF/RET signaling | Activated (replaces GDNF) | iPSC-derived MNs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7